molecular formula C10H8BrN B1391686 7-Bromo-4-methylisoquinoline CAS No. 958880-29-0

7-Bromo-4-methylisoquinoline

Cat. No.: B1391686
CAS No.: 958880-29-0
M. Wt: 222.08 g/mol
InChI Key: VQCNWNMFAYTPLM-UHFFFAOYSA-N
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Description

7-Bromo-4-methylisoquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

7-Bromo-4-methylisoquinoline plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in studies involving the inhibition of specific kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with the mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in cell proliferation, differentiation, and apoptosis . By modulating these pathways, this compound can alter cellular responses to external stimuli.

Biological Activity

7-Bromo-4-methylisoquinoline is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its potential mechanisms of action based on recent studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of both a bromine atom and a methyl group at specific positions significantly influences its chemical reactivity and biological activity compared to other isoquinoline derivatives.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, demonstrating effective inhibitory action. The exact mechanism is believed to involve interaction with bacterial enzymes or cellular components, leading to disrupted cellular functions.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • In vitro Studies : In laboratory settings, this compound has shown cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 11.0 μM against H1975 lung cancer cells, indicating significant growth inhibition (Table 1) .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways. It has been observed to increase the Bax/Bcl-2 ratio, promoting apoptotic processes while inhibiting cell migration and invasion .

Summary of Biological Activities

Activity TypeObserved EffectIC50 Value (μM)References
AntimicrobialInhibitory action against bacteriaN/A
AnticancerCytotoxicity against H1975 cells11.0
Apoptosis InductionIncreased Bax/Bcl-2 ratioN/A

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular processes. For example, it has been noted to inhibit CYP1A2 and CYP2C19 enzymes, which are crucial for drug metabolism .
  • Interaction with DNA : Similar compounds have shown the ability to interact with DNA topoisomerases, which are essential for DNA replication and repair processes. This interaction can lead to the disruption of cancer cell proliferation .
  • Modulation of Signaling Pathways : By affecting key signaling pathways related to cell survival and apoptosis, this compound can enhance apoptotic signals in cancer cells while suppressing survival signals.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Case Study 1 : A research team synthesized derivatives of isoquinoline that included this compound and evaluated their anticancer activities. The study found that specific substitutions at the C-7 position significantly influenced bioactivity, suggesting a tailored approach for drug design .
  • Case Study 2 : Another investigation focused on the compound's role in neuroprotection and cardioprotection, indicating broader therapeutic applications beyond oncology .

Properties

IUPAC Name

7-bromo-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCNWNMFAYTPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679860
Record name 7-Bromo-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958880-29-0
Record name 7-Bromo-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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